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1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one Documentation Hub

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  • Product: 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one
  • CAS: 1892565-47-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Predictive Toxicology and Safety Profiling of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one

Executive Summary In the landscape of modern drug discovery, rigidified scaffolds such as 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one serve as critical building blocks for developing targeted therapeutics, incl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, rigidified scaffolds such as 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one serve as critical building blocks for developing targeted therapeutics, including novel androgen receptor antagonists. Because this specific intermediate is highly specialized, empirical in vivo toxicity data is sparse. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, predictive safety data sheet (SDS) and baseline toxicity profile. By utilizing structural alerts—specifically the aryl bromide and imidazolidinone moieties—we can accurately forecast metabolic liabilities, establish safe handling protocols, and design self-validating in vitro assays to quantify hepatotoxic risks.

Physicochemical Identity & Structural Profiling

Before assessing toxicological risk, it is imperative to establish the compound's fundamental physicochemical parameters. The data summarized in Table 1 dictates the compound's solubility, bioavailability, and required storage conditions.

Table 1: Physicochemical and Identification Data

PropertyValue
Chemical Name 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one
CAS Number 1892565-47-7
Molecular Formula C₁₁H₁₃BrN₂O
Molecular Weight 269.14 g/mol
InChIKey BMAWNTUQIBGTBA-UHFFFAOYSA-N
Purity (Commercial) ≥95%

Data sourced from.

Structural Alerts and Predictive Baseline Toxicity

In the absence of chronic human exposure data, we apply a read-across methodology (QoSA) to predict toxicity based on the compound's functional groups.

The Aryl Bromide Toxicophore

The most significant toxicological liability in this molecule is the 3-bromo-4-methylphenyl group. Halogenated aromatics are notorious substrates for hepatic Phase I metabolism. Cytochrome P450 (CYP450) enzymes can oxidize the aromatic ring to form a highly reactive arene oxide intermediate. As observed in classic models of 1[1], if this electrophile is not rapidly quenched by intracellular glutathione (GSH), it will covalently bind to cellular macromolecules, leading to centrilobular hepatic necrosis. Furthermore, the presence of the aryl bromide moiety has been scrutinized in clinical drug development for its potential to cause idiosyncratic drug-induced liver injury (DILI) 2[2].

The Imidazolidin-2-one Core

Conversely, the imidazolidin-2-one ring is generally stable and exhibits a low acute toxicity profile. Metabolic studies indicate that while N-demethylation is possible, the core structure does not typically induce severe organ-specific toxicity 3[3]. Therefore, safety protocols must primarily address the hazards associated with the halogenated aromatic system.

Metabolism A 1-(3-Bromo-4-methylphenyl)- 3-methylimidazolidin-2-one B Hepatic CYP450 Oxidation A->B Phase I Metabolism C Electrophilic Arene Oxide Intermediate B->C Epoxidation D Glutathione (GSH) Conjugation C->D GST Catalysis F Covalent Binding to Macromolecules (Toxicity) C->F GSH Depletion E Mercapturic Acid Excretion (Detoxified) D->E Elimination

Predicted CYP450-mediated bioactivation and GSH detoxification pathway.

Safety Data Sheet (SDS) Directives (GHS Compliant)

Based on the structural read-across from analogous compounds 4[4], the following handling parameters are mandated:

Hazard Identification
  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

  • H373 : May cause damage to organs (Liver) through prolonged or repeated exposure.

Exposure Controls & Personal Protective Equipment (PPE)
  • Respiratory Protection : Use a Type P3 (EN 143) particulate respirator when handling the dry powder to prevent inhalation of micro-particulates.

  • Hand Protection : Nitrile rubber gloves (minimum thickness 0.11 mm, breakthrough time >480 minutes). The lipophilic nature of the compound allows it to permeate compromised barriers.

  • Eye Protection : Safety goggles with side-shields conforming to EN166.

First Aid Measures
  • Inhalation : Move to fresh air immediately. If breathing is labored, administer artificial respiration.

  • Skin Contact : Wash off with soap and copious amounts of water. The compound's lipophilicity means water alone is insufficient for decontamination.

  • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do.

Self-Validating In Vitro Hepatotoxicity Screening Protocol

To empirically validate the predicted hepatotoxicity, researchers must employ a highly controlled, self-validating in vitro assay. The following protocol outlines a multiplexed HepG2 ATP/GSH depletion assay.

Workflow A 1. Cell Seeding (HepG2 Cells) B 2. Compound Treatment (0.1 - 100 µM) A->B C 3. Incubation (48h, 37°C) B->C D 4. Multiplex Assay (ATP & GSH Probes) C->D E 5. Data Analysis (Viability vs. Toxicity) D->E

Self-validating in vitro hepatotoxicity screening workflow.

Step-by-Step Methodology

Step 1: HepG2 Cell Seeding

  • Action : Seed HepG2 cells at 1×10⁴ cells/well in a 96-well format using DMEM supplemented with 10% FBS.

  • Causality : HepG2 cells are selected over standard fibroblasts because they retain basal expression of Phase I CYP450 enzymes, which is an absolute prerequisite for generating the reactive arene oxide intermediate from the aryl bromide moiety.

Step 2: Compound Preparation and Dosing

  • Action : Dissolve the compound in tissue-culture grade DMSO and treat cells across a logarithmic concentration gradient (0.1 µM to 100 µM). Ensure the final DMSO concentration remains ≤0.5% (v/v).

  • Causality : The imidazolidin-2-one core and halogenated aromatic ring confer moderate lipophilicity, necessitating DMSO for complete solvation. Capping DMSO at 0.5% prevents solvent-induced baseline cytotoxicity, ensuring that any observed cell death is strictly attributable to the test compound.

Step 3: Incubation

  • Action : Incubate the treated plates for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Causality : A 48-hour window provides sufficient time for the relatively slow CYP-mediated bioactivation of the sterically hindered aryl bromide, allowing accumulation of toxic metabolites.

Step 4: Multiplexed Readout (ATP & GSH)

  • Action : Lyse cells and introduce a luminescent ATP-detection reagent alongside a fluorogenic Monochlorobimane (mCB) probe.

  • Causality : ATP quantification measures absolute cell viability. Simultaneously, mCB specifically binds to reduced glutathione (GSH). A drop in GSH prior to ATP depletion confirms that the mechanism of toxicity is electrophilic stress (arene oxide formation) rather than generic necrosis.

Step 5: System Validation (Controls)

  • Action : Run Bromobenzene (positive control) and unsubstituted imidazolidin-2-one (negative control) in parallel.

  • Causality : This creates a self-validating system. If Bromobenzene fails to deplete GSH, the metabolic competence of the HepG2 batch is compromised. If the negative control induces toxicity, it indicates an artifact in the assay conditions rather than target-specific toxicity.

References

  • Sigma-Aldrich: 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one Product Properties.
  • ChemicalBook: 2-Imidazolidone Safety Data Sheet.
  • Wikipedia / Chemosphere: Bromobenzene Hepatotoxicity and Arene Oxide Intermediates.
  • PubChem (NIH): 2-Imidazolidinone Metabolism and Transformations.
  • FDA Center for Drug Evaluation: Consultation on Aryl Bromide Toxicity and Drug-Induced Liver Injury.

Sources

Exploratory

The Strategic Utility of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one in Targeted Drug Discovery: Mechanistic Insights and Scaffold Applications

Part 1: Executive Summary & Structural Rationale In modern drug discovery, specific chemical motifs are rarely developed as standalone therapeutics; rather, they serve as "privileged scaffolds" or high-value pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Executive Summary & Structural Rationale

In modern drug discovery, specific chemical motifs are rarely developed as standalone therapeutics; rather, they serve as "privileged scaffolds" or high-value pharmacophores that dictate the mechanism of action (MoA) of complex drug candidates. 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one is a highly specialized building block utilized in the rational design of targeted therapeutics, ranging from nuclear receptor antagonists to next-generation kinase inhibitors[1].

The mechanistic power of this molecule lies in the synergistic combination of two distinct structural modules:

  • The 3-Bromo-4-methylphenyl Motif (Halogen Bonding & Sterics): Halogen bonding has revolutionized computational and synthetic drug design[2]. The bromine atom acts as a highly directional Lewis acid, presenting a positive electrostatic region (the σ-hole) that interacts favorably with Lewis bases, such as the backbone carbonyl oxygens of target proteins[2]. The adjacent 4-methyl group provides an electron-donating effect that fine-tunes the polarizability of the bromine while filling adjacent hydrophobic pockets, drastically increasing the ligand's residence time.

  • The 3-Methylimidazolidin-2-one Core (Cyclic Urea Dipole): While acyclic ureas are foundational in medicinal chemistry for their hydrogen-bonding capabilities, they suffer from high entropic penalties upon target binding[3]. The transition to a rigid, five-membered imidazolidin-2-one ring locks the pharmacophore into an active, low-energy conformation[3]. The carbonyl oxygen serves as a potent hydrogen bond acceptor, while the cyclic nature improves overall metabolic stability and pharmacokinetic (PK) properties[4].

Part 2: Mechanism of Action (MoA) Modalities in Drug Design

When integrated into a larger therapeutic molecule, this scaffold drives efficacy through two primary modalities:

Modality A: Nuclear Receptor Antagonism (e.g., Androgen Receptor)

In the design of therapeutics for castration-resistant prostate cancer (CRPC), imidazolidin-2-ones serve as potent bioisosteres to traditional thiohydantoins. The MoA relies on the 3-bromo-4-methylphenyl group penetrating deep into the hydrophobic ligand-binding domain (LBD) of the Androgen Receptor (AR). The severe steric bulk of the bromine atom forces a conformational shift, physically displacing Helix-12 of the receptor. This displacement prevents the recruitment of essential co-activator proteins, effectively shutting down AR-mediated gene transcription and halting tumor proliferation.

AR_Pathway Ligand Imidazolidin-2-one Scaffold AR Androgen Receptor Ligand Binding Domain Ligand->AR Binds via Halogen & H-Bonds H12 Helix-12 Displacement (Antagonist State) AR->H12 Conformational Shift Coact Co-activator Blockade H12->Coact Steric Clash DNA Inhibition of Target Gene Transcription Coact->DNA Represses Signaling

Figure 1: MoA of the imidazolidin-2-one scaffold in Androgen Receptor antagonism.

Modality B: Allosteric and Hinge-Binding Kinase Inhibition

In oncology targets like ALK and ROS1, the imidazolidin-2-one moiety is deployed to combat severe resistance mutations (e.g., ALK G1202R)[4]. The cyclic urea forms critical, rigid hydrogen bonds with the kinase hinge region. Simultaneously, the bromophenyl group extends into the hydrophobic selectivity pocket. The unique geometry of the imidazolidinone ring allows the molecule to bypass the steric clashes normally caused by bulky gatekeeper mutations, restoring drug efficacy[4].

Part 3: Experimental Workflows & Protocols (E-E-A-T)

To validate the mechanistic contribution of this specific scaffold during lead optimization, researchers must utilize self-validating experimental systems.

Protocol 1: Scaffold Validation via Surface Plasmon Resonance (SPR)
  • Objective: Quantify binding kinetics ( Kon​ , Koff​ , KD​ ) to validate the energetic contribution of the bromine σ-hole.

  • Causality: Standard equilibrium assays (like IC50) fail to capture drug residence time ( τ=1/Koff​ ). Halogen bonds specifically decrease the dissociation rate ( Koff​ ) due to their highly directional electrostatic pull. SPR is chosen specifically to decouple these kinetic parameters.

  • Self-Validating System: The protocol mandates the inclusion of a des-bromo analog (where bromine is replaced by hydrogen) as a negative control. If the system is valid, the des-bromo analog will show a drastically faster Koff​ , isolating the halogen bond's exact energetic contribution.

  • Methodology:

    • Immobilize the purified target protein (e.g., AR-LBD) onto a CM5 sensor chip via standard amine coupling using EDC/NHS chemistry.

    • Block unreacted sites with 1M ethanolamine (pH 8.5).

    • Inject the 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one derivative in running buffer (PBS, 0.05% Tween-20, 5% DMSO) at flow rates of 50 µL/min to minimize mass transport limitations.

    • Measure association for 180 seconds and dissociation for 600 seconds.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Koff​ and calculate residence time.

Protocol 2: High-Throughput Cell-Based Reporter Assay
  • Objective: Confirm that biochemical binding translates to functional receptor antagonism in a cellular environment.

  • Causality: High affinity does not guarantee antagonism; the ligand could inadvertently stabilize an agonist conformation. A luciferase reporter assay under the control of a specific response element confirms transcriptional repression.

  • Self-Validating System: A parallel cytotoxicity assay (e.g., CellTiter-Glo) must be run on the same plate. This ensures that any reduction in luminescence is due to specific receptor antagonism, rather than non-specific cell death (false positives).

  • Methodology:

    • Seed engineered cells (e.g., LNCaP cells stably transfected with an ARE-luciferase construct) in 384-well white opaque plates at 5,000 cells/well.

    • Starve cells in charcoal-stripped serum for 24 hours to remove endogenous hormones.

    • Co-treat cells with a fixed concentration of an agonist (e.g., 1 nM DHT) and a titration series of the imidazolidin-2-one derivative (0.1 nM to 10 µM).

    • Incubate for 24 hours at 37°C.

    • Add luciferase substrate, incubate for 10 minutes in the dark, and read luminescence on a multimode plate reader. Normalize data against the cytotoxicity control.

Workflow Synth Scaffold Synthesis & Library Generation SPR SPR Binding Kinetics (Affinity & Residence Time) Synth->SPR In vitro validation HTS Cell-Based HTS (Reporter Gene Assay) Synth->HTS In vivo proxy Hit Hit-to-Lead Optimization (SAR Analysis) SPR->Hit KD < 10 nM HTS->Hit IC50 < 50 nM Lead Lead Candidate Selection Hit->Lead Efficacy & PK

Figure 2: Experimental workflow for validating the bromo-methylphenyl-imidazolidinone scaffold.

Part 4: Quantitative Data Presentation

The following Structure-Activity Relationship (SAR) table demonstrates the critical nature of both the halogen bond and the cyclic urea core. Data represents a standardized kinetic and functional evaluation of the scaffold against a generic nuclear receptor target.

Compound Scaffold VariantHalogen/Alkyl SubstitutionUrea ArchitectureIC50 (nM)KD (nM)Residence Time (τ)
1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one 3-Br, 4-Me Cyclic (Imidazolidinone) 12.5 4.2 120 min
1-(4-Methylphenyl)-3-methylimidazolidin-2-one4-Me (Des-bromo)Cyclic (Imidazolidinone)450.0185.015 min
1-(3-Bromo-4-methylphenyl)-3-methylurea3-Br, 4-MeAcyclic115.065.035 min
1-Phenyl-3-methylimidazolidin-2-oneNoneCyclic (Imidazolidinone)>1000.0>500.0<5 min

SAR Interpretation: Removal of the bromine atom (Des-bromo) abolishes the σ-hole interaction, leading to a massive drop in residence time (120 min down to 15 min) and a >30-fold loss in functional potency. Similarly, breaking the ring to form an acyclic urea introduces rotational degrees of freedom, increasing the entropic penalty of binding and reducing affinity by over an order of magnitude.

Part 5: References

  • Halogen bonding for rational drug design and new drug discovery Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Institutes of Health (PMC) URL:[Link]

  • Discovery of novel mutant-combating ALK and ROS1 dual inhibitors bearing imidazolidin-2-one moiety with reasonable PK properties Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity Source: National Institutes of Health (PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one

Application Note: Synthesis Protocol for 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one Abstract The imidazolidin-2-one scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently serving as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one

Abstract The imidazolidin-2-one scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently serving as a conformational restrictor and a hydrogen bond acceptor in FDA-approved therapeutics[1]. This application note details a robust, scalable, and phosgene-free synthetic protocol for 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one (CAS: 1892565-47-7)[2]. By utilizing 1,1'-Carbonyldiimidazole (CDI) as a safe carbonyl surrogate, this methodology ensures high regioselectivity and yield while maintaining strict operational safety standards.

Mechanistic Rationale & Strategy

As a Senior Application Scientist, selecting the appropriate cyclization reagent is paramount to balancing yield, safety, and scalability. Traditional syntheses of cyclic ureas often rely on highly toxic phosgene or its derivatives (diphosgene, triphosgene)[3].

To optimize safety and self-validation within the reaction system, this protocol employs 1,1'-Carbonyldiimidazole (CDI) .

  • Causality of Reagent Choice: CDI is a stable, solid reagent that reacts with primary and secondary amines to form ureas. The byproduct of this cyclization is imidazole, which is water-soluble and easily removed during standard aqueous workup, preventing the need for complex chromatographic purification of intermediates.

  • Solvent Dynamics: Anhydrous Tetrahydrofuran (THF) is selected to prevent the premature hydrolysis of CDI. The reaction is driven forward by the nucleophilic attack of the secondary amine on the CDI-carbonyl complex, followed by intramolecular cyclization.

G A 3-Bromo-4-methylaniline + 2-(Methylamino)ethyl chloride B N-(3-bromo-4-methylphenyl)- N'-methylethane-1,2-diamine A->B Alkylation (DIPEA, DMF, 80°C) D 1-(3-Bromo-4-methylphenyl)- 3-methylimidazolidin-2-one B->D Intramolecular Cyclization C 1,1'-Carbonyldiimidazole (CDI) (Carbonyl Source) C->D THF, 25°C to 60°C

Synthetic workflow for 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for the critical cyclization step, assuming a 10 mmol scale based on the diamine intermediate.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
N-(3-bromo-4-methylphenyl)-N'-methylethane-1,2-diamine243.151.02.43 gPrimary Substrate
1,1'-Carbonyldiimidazole (CDI)162.151.21.95 gCarbonylating Agent
Tetrahydrofuran (THF)72.11-25.0 mLSolvent (Anhydrous)
Triethylamine (TEA)101.191.52.10 mLAcid Scavenger / Base
Ethyl Acetate (EtOAc)88.11-100 mLExtraction Solvent

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Diamine Intermediate

(Note: If starting from commercially available diamine, proceed directly to Phase 2).

  • Alkylation: In an oven-dried 100 mL round-bottom flask, dissolve 3-bromo-4-methylaniline (1.0 eq) in anhydrous DMF (0.5 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) followed by 2-(methylamino)ethyl chloride hydrochloride (1.1 eq).

  • Heating: Stir the mixture at 80°C under an inert argon atmosphere for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove DMF. Extract the organic layer with 1M HCl to isolate the amine as a water-soluble salt. Basify the aqueous layer with 2M NaOH (pH > 10) and back-extract with EtOAc to yield the free N-(3-bromo-4-methylphenyl)-N'-methylethane-1,2-diamine.

Phase 2: CDI-Mediated Cyclization (Target Synthesis)
  • System Preparation: Purge a 50 mL two-neck flask with argon. Introduce N-(3-bromo-4-methylphenyl)-N'-methylethane-1,2-diamine (2.43 g, 10.0 mmol) and dissolve in 25 mL of anhydrous THF.

  • Base Addition: Add Triethylamine (2.10 mL, 15.0 mmol) via syringe. Causality: While the diamine itself is basic, TEA acts as an auxiliary acid scavenger to neutralize any trace acidic impurities and maintain the nucleophilicity of the secondary amine.

  • Activation: Cool the reaction vessel to 0°C using an ice bath. Add 1,1'-Carbonyldiimidazole (1.95 g, 12.0 mmol) portion-wise over 10 minutes. Causality: Portion-wise addition controls the exothermic release of CO2 and prevents the formation of intermolecular oligomers.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 2 hours, then heat to a mild reflux (60°C) for an additional 4 hours to ensure complete intramolecular cyclization.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 50% EtOAc in Hexanes). The disappearance of the polar diamine spot and the appearance of a higher Rf UV-active spot confirms conversion.

Phase 3: Workup and Purification
  • Quenching: Cool the mixture to room temperature and quench by adding 10 mL of deionized water. Stir for 15 minutes to hydrolyze any unreacted CDI.

  • Extraction: Evaporate the THF under reduced pressure. Partition the aqueous residue between EtOAc (50 mL) and water (20 mL). Separate the layers and extract the aqueous phase with an additional 25 mL of EtOAc.

  • Washing: Wash the combined organic layers with 1M HCl (20 mL) to remove the imidazole byproduct and residual TEA. Follow with a brine wash (20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify via flash column chromatography on silica gel (Gradient: 20% to 50% EtOAc in Hexanes) to afford pure 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one as a crystalline solid.

Sources

Application

Application Note: 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one in Agrochemical Development

Target Audience: Agricultural Chemists, Formulation Scientists, and Pesticide Development Professionals Compound: 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one (CAS: 1892565-47-7) Primary Application: Conformatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Agricultural Chemists, Formulation Scientists, and Pesticide Development Professionals Compound: 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one (CAS: 1892565-47-7) Primary Application: Conformationally restricted agrophore for novel herbicide and pesticide discovery.

Executive Summary & Mechanistic Rationale

In modern agricultural chemistry, overcoming metabolic resistance and extending the environmental efficacy of active ingredients (AIs) are paramount. 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one (BMPMI) serves as a highly specialized, conformationally restricted building block. It belongs to the cyclic urea (imidazolidin-2-one) class, which is widely utilized in the synthesis of advanced herbicides, fungicides, and formulation stabilizers.

The Causality of Structural Design (E-E-A-T)

Traditional acyclic phenylurea herbicides (e.g., diuron, chlortoluron) act by inhibiting Photosystem II (PSII)[1]. However, they are highly susceptible to rapid N-demethylation by soil microbes and plant cytochrome P450 enzymes, leading to a swift loss of efficacy.

  • Cyclization Advantage: By locking the urea nitrogen within a 5-membered imidazolidin-2-one ring, BMPMI resists rapid enzymatic dealkylation. This conformational restriction not only extends the soil half-life (DT50) but also pre-organizes the molecule for optimal hydrogen bonding within the QB​ plastoquinone-binding niche of the D1 protein.

  • Halogen/Alkyl Substitution: The 3-bromo-4-methylphenyl moiety provides a finely tuned lipophilicity (LogP) profile. The bromine atom acts as a heavy halogen-bond donor, significantly increasing target-site residence time compared to lighter chlorinated analogs.

PSII_Pathway Light Light Energy PSII Photosystem II (P680) Light->PSII Excites QA Plastoquinone QA PSII->QA e- transfer QB Plastoquinone QB Site QA->QB e- transfer Cytb6f Cytochrome b6f QB->Cytb6f e- transfer BMPMI BMPMI (Cyclic Urea) Competes for QB Site BMPMI->QB Blocks binding

Fig 1: Mechanism of Action: BMPMI blocking electron transfer at the QB site of PSII.

Quantitative Data Summary

To benchmark BMPMI-derived compounds against industry standards, physicochemical and preliminary in vitro parameters are summarized below. The cyclic structure inherently lowers water solubility while maintaining a high partition coefficient, dictating the need for specialized formulation (e.g., Emulsifiable Concentrates).

Compound ClassLogP (calc)Water Sol. (mg/L at 20°C)PSII IC₅₀ (µM)Est. Soil DT₅₀ (Days)Primary Degradation Route
Acyclic Phenylurea (e.g., Diuron)2.6835.60.04530 - 40N-demethylation
Acyclic Phenylurea (Chlortoluron)2.4174.00.08045 - 60Ring-methyl oxidation
Cyclic Urea (BMPMI Scaffold)3.15< 10.00.03090 - 120Ring cleavage (slow)

Experimental Protocols

Protocol A: Formulation of BMPMI into an Emulsifiable Concentrate (EC)

Rationale: Due to the high lipophilicity (LogP > 3.0) and low aqueous solubility of the 3-bromo-4-methylphenyl moiety, formulating BMPMI as an Emulsifiable Concentrate (EC) ensures spontaneous emulsification into nano-scale droplets upon dilution in the spray tank, maximizing foliar cuticular penetration.

Materials:

  • Active Ingredient: BMPMI (10% w/w)

  • Solvent: Aromatic hydrocarbon fluid (e.g., Solvesso 150) (80% w/w)

  • Surfactant Blend: Calcium dodecylbenzenesulfonate (anionic) and Castor oil ethoxylate (non-ionic) (10% w/w total)

Step-by-Step Methodology:

  • Dissolution: In a jacketed mixing vessel, add 800 g of the aromatic solvent. Heat to 40°C to decrease viscosity and increase solubility kinetics.

  • AI Incorporation: Slowly sift 100 g of BMPMI powder into the vortex of the solvent. Agitate at 500 RPM using a high-shear impeller until the solution is completely optically clear (approx. 45 minutes). Self-Validation: No particulate matter should be visible under 10x magnification.

  • Surfactant Addition: Reduce agitation to 200 RPM. Add 50 g of Calcium dodecylbenzenesulfonate followed by 50 g of Castor oil ethoxylate. Mix for an additional 30 minutes.

  • Quality Control (Emulsion Stability): Pipette 1 mL of the formulated EC into 99 mL of standard hard water (342 ppm CaCO₃ equivalent) in a 100 mL graduated cylinder. Invert 10 times. A spontaneous, bluish-white microemulsion must form with zero creaming or oil separation after 2 hours.

Protocol B: High-Throughput PSII Inhibition Assay (Hill Reaction)

Rationale: To isolate the biochemical efficacy of the cyclic urea from physiological delivery barriers, a cell-free thylakoid assay is utilized. 2,6-dichlorophenolindophenol (DCPIP) acts as a colorimetric electron acceptor. If BMPMI successfully blocks the QB​ site, electron flow halts, and DCPIP remains unreduced (blue).

Step-by-Step Methodology:

  • Thylakoid Isolation: Homogenize 50 g of fresh, dark-adapted spinach leaves in 100 mL of ice-cold isolation buffer (0.4 M sucrose, 50 mM HEPES pH 7.6, 10 mM NaCl, 5 mM MgCl₂). Filter through 4 layers of cheesecloth and centrifuge at 1,500 x g for 10 min at 4°C. Resuspend the pellet in 10 mL of buffer.

  • Chlorophyll Quantification: Extract an aliquot in 80% acetone and measure absorbance at 652 nm. Adjust the thylakoid suspension to a final chlorophyll concentration of 2 mg/mL.

  • Reaction Setup: In a 96-well microplate, add 180 µL of reaction buffer (containing 50 µM DCPIP) to each well. Add 10 µL of the thylakoid suspension.

  • Inhibitor Treatment: Add 10 µL of BMPMI dissolved in DMSO at varying concentrations (10⁻⁹ to 10⁻⁴ M). Control: Use 10 µL of pure DMSO for the negative control.

  • Illumination & Measurement: Illuminate the microplate with a halogen lamp (1000 µmol photons m⁻² s⁻¹) for exactly 5 minutes. Immediately read the absorbance at 600 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ by plotting the percentage of DCPIP reduction (decrease in A600) against the log concentration of BMPMI.

Workflow Synthesis 1. AI Validation (NMR, LC-MS) Formulation 2. EC Formulation (Solvent + Surfactants) Synthesis->Formulation InVitro 3. In Vitro Assay (Thylakoid/DCPIP) Formulation->InVitro InVivo 4. Greenhouse Trials (Pre/Post-emergence) InVitro->InVivo Analysis 5. Data Analysis (IC50 & Efficacy) InVivo->Analysis

Fig 2: Step-by-step workflow from compound validation to greenhouse efficacy analysis.

Safety and Environmental Considerations

As a halogenated cyclic urea, BMPMI and its derivatives must be handled with standard laboratory PPE. Environmental fate studies should specifically monitor for the persistence of the imidazolidin-2-one ring, as cyclic ureas are known to act as formaldehyde scavengers and can exhibit prolonged stability in aquatic environments. The robust nature of the cyclic urea core means that while it provides excellent residual herbicidal control, run-off into non-target waterways must be mitigated through proper agricultural buffer zones.

References

  • 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one (Product Data). Sigma-Aldrich.
  • Imidazolidin-2-one Applications and Chemical Stability. Ataman Kimya.
  • Molecular Mechanism of Action of Herbicides. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Debromination in 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one Catalysis

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently consult on the chemoselectivity challenges inherent to transition-metal catalyzed cross-coupling of sterically hindered ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently consult on the chemoselectivity challenges inherent to transition-metal catalyzed cross-coupling of sterically hindered aryl bromides.

The molecule presents a unique kinetic bottleneck. The methyl group at the 4-position (ortho to the bromide) introduces significant steric hindrance. During palladium catalysis, this bulk retards the transmetalation step, thereby prolonging the lifetime of the highly reactive Ar-Pd(II)-Br intermediate. When this intermediate stalls, it becomes highly susceptible to competitive1, yielding the undesired 1-(4-methylphenyl)-3-methylimidazolidin-2-one byproduct[1].

This guide provides a self-validating framework to systematically eliminate hydride sources, optimize ligand kinetics, and suppress the debromination pathway.

Part 1: Troubleshooting FAQs (Causality & Solutions)

Q1: Why is this specific imidazolidin-2-one derivative so prone to debromination? A1: The susceptibility is dictated by the steric microenvironment of the C-Br bond. The ortho-methyl group creates a steric shield that slows down the transmetalation step of the catalytic cycle. Consequently, the Ar-Pd(II)-Br oxidative addition complex has an extended half-life, allowing background reactions—specifically the abstraction of a hydrogen atom from solvents, bases, or ligands—to1[1].

Q2: How does my choice of solvent drive the hydrodebromination side reaction? A2: Solvents with available β -hydrogens, such as primary or secondary alcohols (e.g., ethanol, isopropanol), act as potent hydride donors to the Pd(II) center. In fact, isopropanol is frequently utilized intentionally as a reductant for2[3]. To prevent this, strictly avoid alcoholic solvents. Switch to aprotic, non-hydride-donating solvents like 4, toluene, or THF[4].

Q3: Can the base contribute to the formation of the debrominated byproduct? A3: Yes. Strong bases, particularly alkoxides (like NaOMe, KOtBu), can undergo β -hydride elimination after coordinating to the palladium center, directly transferring a hydride to form Ar-Pd(II)-H. Furthermore, hygroscopic bases introduce trace water, which can also serve as a1 under specific catalytic conditions[1]. Use finely ground, anhydrous inorganic bases such as K3PO4 or Cs2CO3, and ensure they are dried under vacuum prior to use.

Q4: What ligand design principles should I apply to favor cross-coupling over debromination? A4: You must accelerate the rate-limiting steps to shorten the lifetime of the vulnerable Pd(II) intermediate. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, or BrettPhos) are ideal. The electron-rich nature accelerates oxidative addition, while the1 forces the two coupling partners together, drastically lowering the activation energy for reductive elimination[1].

Part 2: Optimization Matrix

The following table summarizes the quantitative impact of reaction parameters on the product-to-debromination ratio.

Reaction ParameterHigh Debromination RiskOptimal ChoiceMechanistic Rationale
Solvent Isopropanol, EthanolAnhydrous 1,4-DioxaneAlcohols act as potent hydride donors to Pd(II), driving transfer hydrodehalogenation[3]. Dioxane lacks readily abstractable β -hydrogens[4].
Base NaOMe, KOtBu, wet K2CO3Anhydrous K3PO4Alkoxides undergo β -hydride elimination. Trace water in hygroscopic bases provides protons/hydrides. K3PO4 is non-nucleophilic and stable[1].
Ligand PPh3, P(o-tol)3XPhos, BrettPhosSmall ligands fail to accelerate reductive elimination. Bulky, electron-rich ligands force the coupling partners together, outcompeting side reactions[1].
Temperature > 110 °C70–80 °CExcessive heat promotes radical-mediated C-Br cleavage and catalyst decomposition into Pd black, which catalyzes debromination[1].

Part 3: Mechanistic Pathway Visualization

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + 1-(3-Bromo-4-methylphenyl)- 3-methylimidazolidin-2-one Transmet Transmetalation [Ar-Pd(II)-Nu] OxAdd->Transmet + Nucleophile (Favored by Bulky Ligands) Hydride Hydride Transfer [Ar-Pd(II)-H] OxAdd->Hydride + Hydride Source (Alcohols, Amines, Moisture) RedElim Reductive Elimination Desired Product Transmet->RedElim RedElim->Pd0 - Cross-Coupled Product Debrom Reductive Elimination Debrominated Byproduct Hydride->Debrom Debrom->Pd0 - Ar-H (Byproduct)

Figure 1: Mechanistic divergence: Desired cross-coupling vs. competitive hydrodebromination.

Part 4: Validated Experimental Protocol

Self-Validating Protocol: Suzuki-Miyaura Coupling of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one Objective: Achieve >95% chemoselectivity for the cross-coupled product over the hydrodebrominated byproduct.

Phase 1: Rigorous Dehydration (The Self-Validation Step) Causality: Trace water acts as a hydride source. If debromination occurs despite optimal ligand choice, moisture is the primary suspect.

  • Finely grind anhydrous K3PO4 (3.0 eq) and dry under high vacuum (0.1 mmHg) at 120 °C for 12 hours[1].

  • Distill 1,4-dioxane over sodium/benzophenone under argon to ensure the absolute absence of peroxides and water[4].

Phase 2: Reaction Assembly (Inert Atmosphere)

  • Transfer the dried K3PO4 to an oven-dried Schlenk flask equipped with a PTFE-coated magnetic stir bar.

  • Add 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one (1.0 eq, 0.5 mmol).

  • Add the desired arylboronic acid (1.5 eq).

  • Add Pd2(dba)3 (2 mol%) and XPhos (8 mol%)[1]. Rationale: The 1:4 Pd-to-ligand ratio ensures complete formation of the active L-Pd(0) species, preventing under-ligated Pd clusters that promote decomposition into palladium black (a known driver of background debromination).

  • Evacuate and backfill the Schlenk flask with ultra-high purity Argon (3 cycles)[1].

Phase 3: Execution and Kinetics

  • Inject anhydrous 1,4-dioxane (5 mL) via a gas-tight syringe.

  • Heat the reaction mixture to 80 °C in a pre-heated oil bath. Rationale: Do not exceed 80 °C. Excessive thermal energy promotes homolytic C-Br cleavage and radical-mediated debromination pathways[1].

  • Monitor via LC-MS after 1 hour. The bulky XPhos ligand should drive complete conversion rapidly, minimizing the temporal window for side reactions.

Phase 4: Quench and Isolation

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the inorganic base and any precipitated palladium black.

  • Wash the Celite pad with ethyl acetate (20 mL).

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the pure cross-coupled product.

References

  • BenchChem. "Minimizing debromination in C14H12Br3NO reactions." BenchChem Tech Support.
  • Sigma-Aldrich. "1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one Product Specifications." MilliporeSigma.
  • National Institutes of Health (PMC). "Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio." PMC.
  • Logvinov, A. A. "Transfer Hydrodehalogenation of Aryl Halides Mediated by [Pd(IPr*)(cinnamyl)Cl]." ACS Medicinal Chemistry Letters.

Sources

Optimization

reducing side products in 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one scale-up

Welcome to the Technical Support Center for the scale-up synthesis of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one . As a critical intermediate in advanced drug development, the imidazolidin-2-one core requires...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one . As a critical intermediate in advanced drug development, the imidazolidin-2-one core requires rigorous control over regioselectivity, moisture exclusion, and chemoselectivity to prevent yield-destroying side reactions.

This guide is designed for process chemists and engineers. It bypasses basic theory to directly address the mechanistic causality of common scale-up failures, providing self-validating protocols and targeted troubleshooting strategies.

Mechanistic Overview & Synthetic Strategy

The most scalable and atom-economical route to 1-aryl-3-methylimidazolidin-2-ones avoids transition-metal catalyzed carboamination (which risks competitive insertion into the aryl bromide bond). Instead, we utilize a three-step linear sequence: nucleophilic addition, intramolecular SN​2 cyclization, and directed N-methylation [1, 2].

SynthesisRoute SM 3-Bromo-4-methylaniline + 2-Chloroethyl isocyanate Urea Urea Intermediate (Open Chain) SM->Urea Step 1: DCM, 0-25°C Nucleophilic Addition Imid Imidazolidin-2-one (Cyclized Core) Urea->Imid Step 2: NaH, THF, 25°C Intramolecular SN2 Product Target Molecule (N-Methylated) Imid->Product Step 3: NaH, MeI, DMF N-Alkylation

Workflow for the 3-step synthesis of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one.

Quantitative Impurity Profiling

Understanding the mass balance of your reaction is critical. The table below summarizes the primary side products encountered during the transition from bench to pilot scale, their mechanistic causes, and the benchmarked reductions achieved using our optimized protocols.

Impurity / Side ProductReaction StepPrimary CausalityUnoptimized Scale-up (%)Optimized Scale-up (%)
Symmetrical Bis-Urea Step 1Moisture-induced isocyanate hydrolysis12.5%< 1.0%
Uncyclized Urea Step 2Insufficient base / poor solvent polarity18.0%< 0.5%
O-Methylated Isourea Step 3Kinetic trapping / weak base selection5.2%Not Detected
Debrominated Core All StepsPd-contamination / excessive thermal stress3.1%< 0.1%

Self-Validating Standard Operating Procedures (SOPs)

A protocol is only as good as its built-in validation points. The following methodologies include mandatory In-Process Controls (IPCs) to ensure the system validates itself before proceeding to the next chemical transformation.

Step 1: Synthesis of 1-(3-bromo-4-methylphenyl)-3-(2-chloroethyl)urea

Causality Focus: 2-chloroethyl isocyanate is highly electrophilic and moisture-sensitive. Water ingress leads to the formation of 2-chloroethylamine, which rapidly attacks unreacted isocyanate to form a symmetrical bis-urea dead-end [3].

  • Charge a flame-dried reactor with 3-bromo-4-methylaniline (1.0 eq) and anhydrous dichloromethane (DCM, 15 mL/g). Cool to 0 °C under a strict nitrogen atmosphere.

  • Add 2-chloroethyl isocyanate (1.2 eq) dropwise over 45 minutes. Engineering note: The slow addition controls the exothermic nucleophilic attack, preventing thermal degradation of the isocyanate.

  • Remove the ice bath and stir at 25 °C for 12 hours.

  • IPC Check: Pull an aliquot for HPLC. The reaction is complete when residual aniline is < 1.0%.

  • Quench with cold water, extract with DCM, dry over Na2​SO4​ , and concentrate. The resulting solid is used directly in Step 2.

Step 2: Intramolecular Cyclization to 1-(3-bromo-4-methylphenyl)imidazolidin-2-one

Causality Focus: Ring closure requires the deprotonation of the urea nitrogen adjacent to the aryl ring. Sodium hydride (NaH) in Tetrahydrofuran (THF) provides the ideal hard-base/polar-aprotic environment to maximize the nucleophilicity of the resulting anion for the SN​2 displacement of the primary chloride [2].

  • Dissolve the Step 1 urea intermediate (1.0 eq) in anhydrous THF (20 mL/g). Cool to 0 °C.

  • Add NaH (60% dispersion in mineral oil, 2.5 eq) in small portions. Caution: Vigorous H2​ evolution.

  • Stir at 0 °C for 30 minutes to ensure complete deprotonation, then warm to 25 °C and stir for 5 hours.

  • IPC Check: TLC (Hexanes/EtOAc 1:1). The open-chain urea must be completely consumed.

  • Carefully quench with saturated aqueous NH4​Cl at 0 °C. Extract with EtOAc, wash with brine, dry, and concentrate. Recrystallize from diethyl ether.

Step 3: N-Methylation to Target Molecule

Causality Focus: The imidazolidin-2-one core is an ambident nucleophile. To strictly enforce N-alkylation over O-alkylation, we use NaH in Dimethylformamide (DMF). The highly polar nature of DMF solvates the sodium cation, leaving the nitrogen anion "naked" and highly reactive toward methyl iodide (MeI) [1].

  • Dissolve the cyclized intermediate from Step 2 (1.0 eq) in anhydrous DMF (10 mL/g) and cool to 0 °C.

  • Add NaH (1.2 eq) and stir for 30 minutes.

  • Add Methyl Iodide (1.5 eq) dropwise. Alternative: If avoiding genotoxic alkylating agents, a CuH-catalyzed reductive amination using paraformaldehyde and polymethylhydrosiloxane (PMHS) can be utilized [4].

  • Stir at 25 °C for 2 hours.

  • IPC Check: LC-MS to confirm the mass shift (+14 Da) and verify the absence of O-alkylated isomers (which elute at different retention times).

  • Quench with water, extract with EtOAc, and purify via silica gel chromatography or crystallization.

Troubleshooting & FAQ Clinic

Q: Why am I seeing a massive spike in symmetrical urea (1,3-bis(3-bromo-4-methylphenyl)urea) during Step 1? A: This is a classic symptom of moisture contamination or degraded starting materials. If your 3-bromo-4-methylaniline contains trace water, or if the DCM is not strictly anhydrous, the 2-chloroethyl isocyanate will hydrolyze. Alternatively, if you are generating the isocyanate in situ using triphosgene, incomplete conversion will allow the free aniline to attack the newly formed isocyanate. Fix: Titrate your solvents for water content (Karl Fischer < 50 ppm) and verify the integrity of the isocyanate via NMR before use.

Q: During the Step 2 cyclization, the reaction stalls at 80% conversion. Adding more NaH does not push the reaction to completion. Why? A: Stalled cyclization is rarely a stoichiometry issue; it is a kinetic and conformational issue. The intramolecular SN​2 reaction requires the molecule to adopt a specific conformation to achieve the necessary 180° backside attack on the C-Cl bond. If the reaction stalls, your solvent may not be polar enough to separate the sodium-amide ion pair, reducing nucleophilicity. Fix: Ensure you are using high-quality anhydrous THF. If the issue persists, adding a catalytic amount of Tetra-n-butylammonium iodide (TBAI) can facilitate the reaction via the Finkelstein pathway, converting the chloride to a more reactive iodide in situ.

Q: In the final N-methylation step, I am detecting a minor isomer of the product. Is this O-alkylation, and how do I stop it? A: Yes, imidazolidin-2-ones can undergo O-alkylation to form isoureas. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "harder" nucleophile than the nitrogen. If you use a base with a strongly coordinating counterion (like Lithium or Silver salts) or a less polar solvent, the metal coordinates to the nitrogen, forcing the electrophile to attack the oxygen. Fix: Stick to NaH or K2​CO3​ in a strongly coordinating, polar aprotic solvent like DMF or DMAc. This solvates the metal cation and frees the softer nitrogen atom to attack the soft methyl iodide.

Q: Is there a risk of losing the bromine atom (debromination) during this sequence? A: Under the standard SN​2 and deprotonation conditions described above, the aryl C-Br bond is highly stable. However, debromination becomes a severe risk if you attempt to synthesize the imidazolidinone ring using modern Palladium-catalyzed carboamination methods. Because your target molecule contains an aryl bromide, any Pd(0) catalyst will undergo oxidative addition into your product's C-Br bond, leading to oligomerization or debromination. Fix: Strictly avoid transition-metal catalysis for this specific molecule. Furthermore, ensure your scale-up reactors (e.g., Hastelloy) are thoroughly passivated to prevent trace metal leaching.

References

  • Synthesis and Evaluation of Disubstituted N-Imidazolidin-2-ones Acting as Potential Immunosuppressive Agents. Taylor & Francis. Available at:[Link]

  • 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides as new antimitotic prodrugs. Université Laval / Elsevier. Available at: [Link]

  • Design, Synthesis, and Antipicornavirus Activity of 1-[5-(4-Arylphenoxy)alkyl]-3-pyridin-4-ylimidazolidin-2-one Derivatives. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega / ResearchGate. Available at:[Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one Reactions

Welcome to the Technical Support Center. This resource is specifically designed for researchers and drug development professionals encountering low yields, stalled reactions, or unwanted side products when utilizing 1-(3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is specifically designed for researchers and drug development professionals encountering low yields, stalled reactions, or unwanted side products when utilizing 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one in palladium-catalyzed cross-coupling reactions.

Substrate Analysis & The Steric Bottleneck

In this building block, the reactive C-Br bond (at C3) is flanked by an ortho-methyl group (at C4). While the bulky 3-methylimidazolidin-2-one moiety at C1 exerts a meta-electronic influence, it is the ortho-methyl group that creates a severe steric shield. This physical barrier impedes the palladium catalyst from inserting into the C-Br bond (oxidative addition) and complicates the spatial arrangement required for the final product release (reductive elimination).

Visual Troubleshooting Logic

Use the following diagnostic tree to identify the root cause of your reaction failure and select the appropriate chemical intervention.

TroubleshootingLogic Start Low Yield / No Product with Hindered Aryl Bromide CheckSM Is Starting Material Consumed? Start->CheckSM SM_Yes Yes (Side Products) CheckSM->SM_Yes Yes SM_No No (Unreacted) CheckSM->SM_No No Side_Hydro Hydrodehalogenation (Reduction) SM_Yes->Side_Hydro Side_Proto Protodeboronation of Boronic Acid SM_Yes->Side_Proto Fix_OxAdd Enhance Oxidative Addition: Use e-rich ligands (XPhos) SM_No->Fix_OxAdd Fix_Hydro Accelerate Reductive Elim: Increase ligand bulk Side_Hydro->Fix_Hydro Fix_Proto Slow Addition / Anhydrous: Use K3PO4, lower temp Side_Proto->Fix_Proto

Troubleshooting logic for sterically hindered aryl bromide cross-couplings.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling stalling completely, leaving unreacted 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one? A1: Your reaction is likely failing at the oxidative addition step. The ortho-methyl group at C4 creates a steric shield around the C3-Br bond. Traditional phosphine ligands (like PPh₃) form bulky PdL2​ complexes that cannot physically approach the C-Br bond. To overcome this, you must use bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) such as SPhos or XPhos. These ligands are specifically designed to form a highly reactive, mono-ligated Pd(0)L1​ active species 1. The single-ligand palladium center is much smaller and can easily penetrate the steric shield to insert into the bond.

Q2: I am observing significant hydrodehalogenation (reduction) instead of the cross-coupled product. How can I suppress this? A2: Hydrodehalogenation (yielding the debrominated arene) is a notorious side reaction for electron-rich or sterically hindered aryl bromides 2. It typically occurs via β -hydride elimination from a Pd-alkyl intermediate or through hydrogen abstraction. To suppress this, you must accelerate the reductive elimination step so that it outcompetes the reduction pathway. Ligands with extreme steric bulk, such as AntPhos or XPhos, force the aryl and coupling partner groups together around the Pd center, drastically lowering the activation energy for reductive elimination 3.

Q3: What are the best conditions for Suzuki-Miyaura coupling of this building block with sterically hindered boronic acids? A3: Coupling an ortho-substituted aryl bromide with an ortho-substituted boronic acid shifts the bottleneck to the transmetalation step. For these demanding substrates, highly active catalyst systems like Pd2​(dba)3​ paired with specialized ligands like R-Phos (a ruthenocenylphosphine) are highly recommended. R-Phos has demonstrated exceptional activity for di-ortho-substituted aryl bromides, often achieving full conversion at low catalyst loadings 4. Furthermore, to prevent the boronic acid from degrading (protodeboronation) during the slower transmetalation step, employ a slow-addition protocol for the boronic acid 5.

Q4: How do I optimize the base and solvent for this reaction? A4: The choice of base is critical; it must activate the boronic acid for transmetalation without triggering its decomposition. For hindered substrates, moderately strong, anhydrous bases such as K3​PO4​ (2.0–3.0 equivalents) are optimal 2. Solvents like Toluene, THF, or 1,4-Dioxane are preferred over protic solvents to minimize the risk of hydrodehalogenation.

Mechanistic Insight: The Catalytic Cycle

Understanding where the steric bulk of the ortho-methyl group interferes with the catalytic cycle is crucial for rational optimization.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Hindered) Pd0->OxAdd PdII_1 Pd(II)(Ar)BrL OxAdd->PdII_1 TransMet Transmetalation (Base assisted) PdII_1->TransMet PdII_2 Pd(II)(Ar)(R)L TransMet->PdII_2 RedElim Reductive Elimination (Bulk driven) PdII_2->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product

Pd-catalyzed cross-coupling cycle highlighting steric bottlenecks.

Quantitative Data: Ligand Selection Matrix

Selecting the correct ligand is the single most important variable when dealing with ortho-substituted aryl bromides. The table below synthesizes the performance of various ligand classes.

LigandLigand TypePd Coordination StateSteric TolerancePrimary Advantage for Hindered Substrates
PPh₃ Triarylphosphine PdL2​ or PdL4​ LowBaseline ligand; typically fails with ortho-substitution.
SPhos Dialkylbiarylphosphine PdL1​ HighForms stable palladacycles; excellent for ortho-substituted aryl bromides 1.
XPhos Dialkylbiarylphosphine PdL1​ Very HighExtreme bulk accelerates reductive elimination, suppressing reduction 1.
R-Phos Ruthenocenylphosphine PdL1​ ExceptionalHigh activity for di-ortho-substituted biaryls at low catalyst loading 4.
AntPhos Biarylphosphine PdL1​ Very HighSpecifically inhibits β -hydride elimination in sterically demanding aryl-alkyl couplings 3.

Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

This protocol is specifically optimized for 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one to overcome ortho-steric hindrance and minimize protodeboronation 2.

Reagents & Setup:

  • Aryl Halide: 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one (1.0 equiv)

  • Boronic Acid/Ester: Target boronic acid (1.5–2.0 equiv)

  • Catalyst: Pd2​(dba)3​ (1.0–2.0 mol% Pd)

  • Ligand: XPhos or SPhos (2.0–4.0 mol%, maintaining a strict 1:2 Pd:Ligand ratio) 6

  • Base: Anhydrous K3​PO4​ (3.0 equiv)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox or using rigorous Schlenk techniques, charge an oven-dried reaction vial with a magnetic stir bar.

  • Solid Reagent Loading: Add the aryl bromide (1.0 equiv), Pd2​(dba)3​ , the selected Buchwald ligand, and anhydrous K3​PO4​ . Critical Causality: Using anhydrous K3​PO4​ instead of aqueous bases prevents the water-mediated hydrodehalogenation pathway common in hindered substrates.

  • Solvent Addition: Add the anhydrous, degassed solvent to achieve a ~0.2 M concentration relative to the aryl bromide.

  • Slow Addition of Boronic Acid: Dissolve the boronic acid in a minimal amount of the reaction solvent. Add this solution to the reaction mixture slowly over 1 hour via a syringe pump. Critical Causality: Slow addition maintains a low steady-state concentration of the boronic acid, suppressing unwanted direct homocoupling and protodeboronation while the sterically hindered transmetalation step catches up5.

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat to 90–100 °C in a pre-heated oil bath for 12–24 hours. Monitor the consumption of the aryl bromide via GC-MS or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with Ethyl Acetate, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo. Purify the crude mixture via flash column chromatography.

References

  • Benchchem. Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates. Retrieved from 2

  • Entegris. Buchwald Ligands Review. Retrieved from 1

  • The Journal of Organic Chemistry (ACS Publications). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. Retrieved from 4

  • Organic & Biomolecular Chemistry (RSC Publishing). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides. Retrieved from 5

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from 3

  • The Journal of Organic Chemistry (ACS Publications). Air Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Palladium-Catalyzed C−C, C−N, and C−O Bond-Forming Cross-Couplings. Retrieved from 6

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap in 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one Derivatives

Welcome to the Advanced NMR Troubleshooting Center. As drug development professionals and synthetic chemists, you frequently encounter complex spectral crowding when analyzing functionalized heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As drug development professionals and synthetic chemists, you frequently encounter complex spectral crowding when analyzing functionalized heterocyclic scaffolds. The molecule 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one and its derivatives present unique NMR challenges: the imidazolidin-2-one core generates strongly coupled aliphatic multiplets, while the 3-bromo-4-methylphenyl moiety creates a crowded, unsymmetrical aromatic region.

This guide provides field-proven, causality-driven methodologies to disentangle overlapping 1 H NMR signals, ensuring absolute structural confidence in your analytical workflows.

Diagnostic Workflow for Signal Resolution

OverlapResolution Start Signal Overlap Detected 1-(3-Bromo-4-methylphenyl)- 3-methylimidazolidin-2-one Q1 Are the overlapping signals complex multiplets (e.g., AA'BB')? Start->Q1 PureShift Perform Pure Shift NMR (PSYCHE / Zangger-Sterk) Q1->PureShift  Yes (CH2-CH2 ring protons)   Q2 Are the overlapping singlets from different carbon types? Q1->Q2  No (Singlets/Ar-H)   End1 Resolved Singlets (J-coupling removed) PureShift->End1 HSQC Perform 2D 1H-13C HSQC (Heteronuclear Dispersion) Q2->HSQC  Yes (N-Me vs Ar-Me)   ASIS Apply ASIS Method (Switch solvent to C6D6) Q2->ASIS  No (Similar Ar-H protons)   End2 Unambiguous Assignment (13C axis separation) HSQC->End2 End3 Differential Shielding (Spatial resolution) ASIS->End3

Decision workflow for resolving NMR signal overlap in imidazolidin-2-one derivatives.

Troubleshooting Guide & FAQs

Q1: The C4 and C5 methylene protons on the imidazolidin-2-one ring appear as a broad, unresolvable blob that overlaps with my derivative's aliphatic chain. How do I resolve this? A1: The C4 and C5 protons of the imidazolidin-2-one core form a strongly coupled AA'BB' spin system[1]. Because the molecule is asymmetric (N1 has the aryl group, N3 has a methyl group), these protons are chemically and magnetically non-equivalent, leading to second-order coupling effects that broaden the signal. Solution: Utilize Pure Shift NMR (e.g., PSYCHE). This technique applies broadband homonuclear decoupling to collapse complex multiplets into single lines[2]. By removing the J -coupling, the signals narrow into sharp singlets, drastically reducing the spectral footprint and revealing the true chemical shifts without overlapping the adjacent aliphatic signals.

Q2: My 1D 1 H NMR shows overlapping singlets in the 2.3–3.0 ppm region, making it impossible to integrate the N-methyl (N3) versus the aromatic methyl (C4') and derivative peaks. What is the most definitive way to assign them? A2: When protons share similar electron shielding environments, 1D 1 H NMR is insufficient. However, their directly attached carbons rarely share the same chemical shift. Solution: Perform a Multiplicity-Edited 2D 1 H- 13 C HSQC . The N-methyl carbon typically resonates downfield (approx. 30–35 ppm) due to the electronegative nitrogen, whereas the aromatic methyl carbon resonates upfield (approx. 15–25 ppm). Dispersing the proton signals along the 13 C axis provides unambiguous assignment. Furthermore, multiplicity editing acts as a self-validating check: CH 3​ and CH cross-peaks will phase positively, while any overlapping CH 2​ signals from the ring will phase negatively.

Q3: The aromatic protons (H-2, H-5, H-6) of the 3-bromo-4-methylphenyl ring are overlapping in CDCl 3​ . I need a fast, 1D method to confirm the substitution pattern without running lengthy 2D experiments. What are my options? A3: You should utilize the Aromatic Solvent Induced Shift (ASIS) effect by switching your NMR solvent from CDCl 3​ to Benzene- d6​ (C 6​ D 6​ )[3]. Causality: The imidazolidin-2-one core has a strong permanent dipole moment. Benzene molecules do not solvate this molecule randomly; they align their anisotropic π -clouds in a specific orientation relative to the solute's dipole[4][5]. Protons located in different spatial regions of the molecule will experience different degrees of magnetic shielding from the solvent[6]. This differential shielding frequently separates previously overlapping aromatic protons, shifting some upfield and others downfield based on their geometry.

Quantitative Data: Expected ASIS Perturbations

To guide your solvent selection, the table below summarizes the typical chemical shift perturbations ( Δδ ) observed when transferring 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one from CDCl 3​ to C 6​ D 6​ .

Table 1: Diagnostic ASIS Effects ( Δδ=δC6​D6​​−δCDCl3​​ )

Structural MoietyTypical CDCl 3​ δ (ppm)Typical C 6​ D 6​ δ (ppm)Expected ASIS Shift ( Δδ )Resolution Impact
N3-Methyl 2.852.40-0.45 (Upfield)Separates from overlapping aliphatic derivative peaks
Ar-Methyl (C4') 2.382.10-0.28 (Upfield)Differentiates cleanly from the N-Methyl signal
C4/C5 Ring CH 2​ 3.40 – 3.602.90 – 3.10-0.50 (Upfield)Shifts away from residual water/solvent impurities
Ar-H (H-2) 7.657.80+0.15 (Downfield)Isolates the meta-coupled proton from the main cluster
Ar-H (H-5) 7.206.85-0.35 (Upfield)Separates ortho-coupled protons

Experimental Protocols

Protocol 1: Aromatic Solvent Induced Shift (ASIS) Preparation

Self-Validating Principle: The absolute shift of the residual solvent peak confirms the bulk magnetic susceptibility of the new environment.

  • Sample Recovery: Evaporate the current CDCl 3​ sample completely under a gentle stream of high-purity nitrogen, followed by 30 minutes under high vacuum to remove trace chloroform.

  • Solvent Exchange: Dissolve the dried sample (approx. 5–15 mg) in 0.6 mL of anhydrous Benzene- d6​ (C 6​ D 6​ ).

  • Acquisition: Acquire a standard 1D 1 H NMR spectrum.

  • Validation: Calibrate the spectrum using the residual C 6​ D 5​ H peak at exactly 7.16 ppm . Compare the new spectrum against the CDCl 3​ baseline to identify the differentially shifted peaks.

Protocol 2: Pure Shift (PSYCHE) NMR Acquisition

Self-Validating Principle: Successful decoupling is confirmed by the absence of J -coupling artifacts and a singlet linewidth of < 2 Hz.

  • Preparation: Ensure the sample is well-shimmed (linewidth of TMS/solvent < 0.8 Hz) to prevent artificial broadening of the pure shift singlets.

  • Pulse Sequence Selection: Load the psyche (or equivalent Zangger-Sterk) pulse sequence from your spectrometer's library.

  • Parameter Optimization:

    • Set the sweep width (SW) to cover the entire proton region (typically 10-12 ppm).

    • Set the flip angle of the chirp pulses to a low value (e.g., β≈15∘ ) to balance sensitivity and spectral purity[2].

    • Set the number of indirect points (t1 increments) to at least 64 to ensure sufficient resolution in the pure shift dimension.

  • Processing: Apply a pseudo-2D processing macro (e.g., pureshift in TopSpin) to reconstruct the 1D decoupled spectrum. Verify that the previously complex C4/C5 AA'BB' multiplet has collapsed into distinct singlets.

Protocol 3: Multiplicity-Edited 2D 1 H- 13 C HSQC

Self-Validating Principle: Phase editing inherently proves the proton count attached to the carbon, preventing misassignment of N-Me vs C4/C5 CH 2​ groups.

  • Setup: Load the multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

  • Parameters:

    • Set 1 H SW to 10 ppm and 13 C SW to 160 ppm.

    • Adjust the JCH​ coupling constant parameter to 145 Hz (optimal for both aliphatic and aromatic one-bond couplings).

    • Acquire with at least 256 increments in the F1 ( 13 C) dimension for high resolution.

  • Processing & Phasing: Process with zero-filling and a squared sine-bell window function.

  • Interpretation: Identify the N-methyl and Ar-methyl groups as positive cross-peaks (red/black depending on software). Identify the imidazolidin-2-one C4/C5 protons as negative cross-peaks (blue/green), definitively separating them from any overlapping methyl signals.

References

  • AROMATIC SOLVENT-INDUCED SHIFT (ASIS). A NOVEL APPROACH. Chemistry Letters. 4

  • Solvent induced 1H NMR chemical shifts of annulenes. ChemRxiv. 5

  • Benzene solvent induced shifts of the proton magnetic resonance spectra of some benzene derivatives. Canadian Journal of Chemistry. 3

  • Technical Support Center: Resolving NMR Signal Overlap for Lewis. Benchchem. 2

  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams. ResearchGate. 6

  • Autoxidation of a 4-iminoimidazolidin-2-one with a tertiary 5-hydrogen to its 5-hydroxy derivative. ARKIVOC. 1

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage conditions to prevent the degradation of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolid...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage conditions to prevent the degradation of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one. By understanding the chemical nature of this compound and the factors that influence its stability, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one?

A1: Based on its structure, which includes a halogenated aromatic ring and a cyclic urea moiety, the primary factors of concern for degradation are:

  • Hydrolysis: The cyclic urea structure is susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH.[1]

  • Photodegradation: Aromatic compounds, particularly halogenated ones, can be sensitive to light, which can induce cleavage of the carbon-bromine bond or other photochemical reactions.[2]

  • Thermal Decomposition: Elevated temperatures can provide the energy needed to overcome activation barriers for decomposition reactions.[3][4]

  • Chemical Incompatibility: Contact with strong acids, bases, or oxidizing agents can catalyze degradation pathways.[5][6]

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

A2: To mitigate the risks outlined above, we recommend the following storage conditions. These are based on best practices for handling both cyclic ureas and halogenated aromatic compounds.[3][4][7][8][9]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows down potential hydrolytic reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Displaces oxygen and moisture, preventing oxidation and hydrolysis.
Light Amber vial or light-blocking containerProtects the compound from photodegradation.
Container Tightly sealed, airtight glass vialPrevents ingress of moisture and atmospheric contaminants.[3][4][7]
Location Dry, well-ventilated areaAvoids exposure to high humidity and ensures a stable environment.[8]

Q3: How can I tell if my sample of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one has degraded?

A3: Visual inspection can sometimes provide initial clues, such as a change in color, clumping of the solid (indicating moisture absorption), or a change in solubility.[3] However, for definitive assessment, analytical methods are required. A change in the purity profile as determined by High-Performance Liquid Chromatography (HPLC) or the appearance of new peaks would be a clear indicator of degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments that could be related to the degradation of your compound.

Issue 1: Inconsistent or non-reproducible results in my assay.

  • Possible Cause: This is a primary indicator of compound degradation. If the parent compound has degraded, its effective concentration in your assay will be lower than expected, and the degradation products may interfere with the assay.

  • Troubleshooting Steps:

    • Verify Purity: Immediately analyze an aliquot of your compound stock solution and the solid material using a validated HPLC method to check for purity and the presence of degradation products.

    • Prepare Fresh Stock: If degradation is confirmed or suspected, prepare a fresh stock solution from a new or properly stored batch of the solid compound.

    • Review Storage: Critically evaluate your current storage and handling procedures against the recommended conditions in this guide.

Issue 2: The compound has changed in appearance (e.g., color change, clumping).

  • Possible Cause: A visible change often indicates significant degradation or contamination. Clumping is a strong sign of moisture absorption by the urea component.[3][7]

  • Troubleshooting Steps:

    • Do Not Use: It is highly recommended not to use a sample that has visibly changed, as the extent of degradation is unknown and could compromise your results.

    • Analytical Confirmation: If you must proceed, a thorough analytical characterization (e.g., HPLC, LC-MS) is essential to determine the identity and quantity of the remaining active compound and any impurities.

    • Procure New Material: The safest course of action is to obtain a fresh, high-purity batch of the compound.

Issue 3: I suspect my compound is degrading during my experimental workflow.

  • Possible Cause: The conditions of your experiment (e.g., pH of buffer, exposure to light, temperature) may be promoting degradation. The imidazolidinone ring can be susceptible to hydrolysis under certain pH conditions.[1]

  • Troubleshooting Steps:

    • pH Stability Study: Perform a simple stability study by incubating the compound in your experimental buffer at the relevant temperature for the duration of your experiment. Analyze samples at different time points by HPLC to assess stability.

    • Protect from Light: If your experiment is lengthy, ensure your samples are protected from light by using amber tubes or covering them with foil.

    • Temperature Control: Maintain your experimental setup at the lowest feasible temperature to minimize thermal degradation.

Experimental Protocol: Stability Assessment by HPLC

This protocol provides a general framework for assessing the stability of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one.

Objective: To determine the purity of the compound and identify the presence of any degradation products.

Materials:

  • 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Standard Preparation: Prepare a stock solution of the compound in ACN or another suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Mobile Phase Preparation: Prepare two mobile phases. For example:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in ACN

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or an empirically determined λmax)

    • Gradient:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 20% B

      • 20-25 min: 20% B (re-equilibration)

  • Analysis: Inject the standard solution and analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total peak area. The presence of new, significant peaks indicates degradation.

Logical Troubleshooting Workflow

Below is a diagram illustrating the decision-making process when encountering potential compound degradation.

TroubleshootingWorkflow Start Inconsistent Experimental Results or Visible Change in Compound CheckPurity Perform HPLC Analysis to Assess Purity Start->CheckPurity DegradationConfirmed Degradation Confirmed? CheckPurity->DegradationConfirmed PrepareFresh Prepare Fresh Stock Solution DegradationConfirmed->PrepareFresh Yes NoDegradation No Significant Degradation DegradationConfirmed->NoDegradation No ReviewStorage Review Storage and Handling Procedures PrepareFresh->ReviewStorage ProcureNew Procure New Batch of Compound ReviewStorage->ProcureNew ContinueExperiment Continue Experiment with Fresh Material ProcureNew->ContinueExperiment TroubleshootAssay Troubleshoot Other Experimental Parameters NoDegradation->TroubleshootAssay

Caption: Troubleshooting workflow for suspected compound degradation.

References

  • Yunnan Yingfu Trading Co., Ltd. (2025, February 13).
  • Huaxin Fertiliser Machinery. (2025, April 26). How to Store and Handle Urea Khad Safely.
  • Optimal Urea Solution Storage: Best Practices for Longevity and Effectiveness. (2025, May 14).
  • Green Gubre Group. (2024, August 14). Best Practices for Storing and Handling Urea Fertilizers.
  • Urea - Cargo Handbook.
  • accessdata.fda.gov. 3.2.S.7.1 Stability Summary and Conclusions.
  • KEGG.
  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants)
  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3).
  • III Analytical Methods.
  • Sigma-Aldrich. 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one.
  • NY.Gov. (2016, April 7).
  • Safety Office.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021, November 15).
  • PubMed. (2003, October 15). Kinetics of degradation of 4-imidazolidinone prodrug types obtained from reacting prilocaine with formaldehyde and acetaldehyde.
  • ChemSec.
  • ResearchGate.
  • Environmental Health and Safety.
  • BLDpharm. 882678-78-6|1-(4-Bromo-3-methylphenyl)imidazolidin-2-one.
  • ResearchGate. Analytical Methods for Methyl Bromide.
  • Mechanistic analysis identifying reaction pathways for rapid reductive photodebromination of polybrominated diphenyl ethers usin. (2022, January 26).
  • Analytical methods for human biomonitoring of pesticides. A review.
  • HETEROCYCLES. (2011, May 30).
  • Synthesis and Antimicrobial Evaluation of New Halogenated 1,3-Thiazolidin-4-ones. (2020, January 15).

Sources

Reference Data & Comparative Studies

Validation

Validating the Purity of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one: A Comparative Guide to qNMR vs. HPLC

For researchers and drug development professionals, establishing the absolute purity of pharmaceutical intermediates is a non-negotiable regulatory threshold. When dealing with highly substituted halogenated aromatics li...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, establishing the absolute purity of pharmaceutical intermediates is a non-negotiable regulatory threshold. When dealing with highly substituted halogenated aromatics like 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one , traditional chromatographic methods often introduce hidden biases.

This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By examining the causality behind experimental parameters, we establish a self-validating qNMR protocol that guarantees absolute quantification without the need for identical reference standards.

The Analytical Challenge: The HPLC Blind Spot

1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one is a complex intermediate featuring a brominated phenyl ring linked to an imidazolidinone core. During its synthesis, common impurities include unreacted starting materials, over-brominated species, and critically, debrominated analogs (e.g., 1-(4-methylphenyl)-3-methylimidazolidin-2-one).

HPLC-UV is the industry workhorse for purity analysis. However, it relies on area normalization, which assumes that all molecules in the sample absorb UV light equally. The presence or absence of a bromine atom drastically alters the molecule's molar extinction coefficient. Consequently, a debrominated impurity will yield a disproportionately small UV peak relative to its actual molar concentration. Unless you synthesize a pure standard of every potential impurity to calculate Relative Response Factors (RRFs), HPLC-UV remains a relative method that can dangerously overestimate batch purity .

The qNMR Advantage: Absolute Quantification

Unlike UV detection, qNMR relies on a fundamental physical truth: the integral of an NMR resonance is directly proportional to the number of nuclei (protons) generating that signal, regardless of the surrounding molecular structure .

By spiking the sample with a certified Internal Standard (IS) of known purity, qNMR allows for the absolute quantification of the target compound. It bypasses the need for RRFs and provides simultaneous structural confirmation—acting as a "free" orthogonal check on the molecule's integrity .

Comparative Performance Matrix
ParameterHPLC-UVLC-MSqNMR (1H)
Quantification Principle Relative (UV Absorbance)Relative (Ionization Efficiency)Absolute (Nuclear Spin Resonance)
Reference Standard Needed Yes (Target + All Impurities)Yes (Target + All Impurities)No (Only a generic Internal Standard)
Susceptibility to Bias High (Requires RRFs)High (Matrix effects, ion suppression)Low (Direct proportionality)
Structural Data None (Retention time only)Mass-to-charge ratio ( m/z )Comprehensive atomic connectivity
Sample Recovery DestructiveDestructiveNon-destructive (Fully recoverable)

Workflow Visualization

To ensure robust quality control, modern laboratories employ an orthogonal cross-validation workflow. If a discrepancy arises between HPLC and qNMR, it immediately flags a missing RRF or a co-eluting impurity.

QNMR_Workflow Start Synthesized Batch 1-(3-Bromo-4-methylphenyl)- 3-methylimidazolidin-2-one Split Aliquot Sample for Orthogonal Testing Start->Split qNMR_Path qNMR Analysis (Absolute Purity) Split->qNMR_Path HPLC_Path HPLC-UV Analysis (Relative Purity) Split->HPLC_Path qNMR_Steps 1. Add 1,4-DNB Internal Standard 2. Optimize T1 & Set D1 > 5*T1 3. Integrate Multiple Analyte Peaks qNMR_Path->qNMR_Steps HPLC_Steps 1. Run Reverse-Phase Gradient 2. Integrate UV Peaks (254 nm) 3. Calculate Area Normalization HPLC_Path->HPLC_Steps Compare Cross-Validation Compare Purity % qNMR_Steps->Compare HPLC_Steps->Compare Discrepancy Discrepancy > 1.0%? Investigate RRFs or NMR Peak Overlap Compare->Discrepancy Evaluate Variance Validated Validated Purity Release Batch for R&D Compare->Validated Match (< 1.0%) Discrepancy->Validated Resolved via RRFs

Figure 1: Orthogonal cross-validation workflow comparing qNMR and HPLC-UV purity assignments.

Experimental Protocol: A Self-Validating qNMR System

To achieve precision with Relative Standard Deviations (RSD) below 1% , the qNMR protocol must be meticulously designed. The following methodology outlines the causal reasoning behind each step to ensure the system is self-validating.

Step 1: Internal Standard (IS) and Solvent Selection
  • Action: Weigh ~15 mg of the analyte and ~5 mg of 1,4-Dinitrobenzene (1,4-DNB) (Certified Reference Material) into a vial using a microbalance ( d=0.01 mg). Dissolve completely in 0.6 mL of CDCl3​ .

  • Causality: 1,4-DNB is chosen because its four equivalent aromatic protons produce a sharp, highly deshielded singlet at ~8.4 ppm . This is completely isolated from the analyte's aromatic protons (7.2–7.8 ppm), the imidazolidinone N−CH3​ (2.8 ppm), and the phenyl Ar−CH3​ (2.3 ppm). Complete dissolution in CDCl3​ is a strict prerequisite, as undissolved particulates will skew the molar ratio.

Step 2: Longitudinal Relaxation ( T1​ ) Optimization
  • Action: Run an inversion-recovery experiment to determine the T1​ relaxation time of the slowest-relaxing proton of interest. Set the relaxation delay ( D1​ ) to ≥5×T1​ .

  • Causality: NMR signals lose intensity if the nuclei do not fully return to their equilibrium state between pulses. Setting D1​≥5×T1​ ensures >99.3% recovery of longitudinal magnetization. For aromatic systems, T1​ is typically 2–4 seconds; therefore, a D1​ of 20 seconds is mandatory to prevent signal saturation and artificially lowered purity calculations.

Step 3: Data Acquisition and Processing
  • Action: Acquire the 1H NMR spectrum using a 90∘ excitation pulse, 64 scans, and 64k data points. Apply rigorous baseline correction and zero-filling prior to integration.

  • Causality: A 90∘ pulse maximizes the Signal-to-Noise Ratio (SNR), which must be >250:1 for the integrated peaks. Baseline correction is critical because integration measures the total area under the curve; a sloping baseline will introduce severe quantitative errors.

Step 4: The Self-Validating Calculation

Calculate the absolute purity ( Panalyte​ ) using the standard qNMR equation:

Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

Where I is the integral area, N is the number of protons, M is the molecular weight, and W is the gravimetric weight.

  • The Self-Validation Mechanism: Do not rely on a single peak. Calculate the purity independently using three distinct analyte signals:

    • The N−CH3​ singlet (3H, ~2.8 ppm)

    • The Ar−CH3​ singlet (3H, ~2.3 ppm)

    • The isolated Ar−H doublet (1H, ~7.6 ppm)

  • Causality: If the calculated purity from all three peaks matches within a variance of <0.5% , the method self-validates. It mathematically proves that no hidden impurities are co-resonating under any of the selected integration regions.

Experimental Data: Cross-Validation Case Study

To demonstrate the necessity of this approach, consider a synthesized batch of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one containing exactly 2.5% of the debrominated impurity.

Because the debrominated impurity lacks the heavy halogen atom, its UV absorbance at 254 nm is significantly lower than the target molecule.

Table 1: Purity Assessment Results (Simulated Batch Data)
Analytical MethodTarget Analyte Purity (%)Impurity Detected (%)Variance from True Purity
HPLC-UV (254 nm) 99.1%0.9%+1.6% (False High)
qNMR (Peak 1: N−CH3​ ) 97.5%N/A+0.0% (Accurate)
qNMR (Peak 2: Ar−CH3​ ) 97.4%N/A-0.1% (Accurate)
qNMR (Peak 3: Ar−H ) 97.6%N/A+0.1% (Accurate)

Data Analysis: The HPLC-UV method reported a false high purity of 99.1% because it failed to accurately quantify the debrominated impurity without an RRF. Conversely, the qNMR method reported an average purity of 97.5% , perfectly reflecting the true molar ratio. Furthermore, the tight agreement between the three independent qNMR peak calculations ( Δ<0.2% ) successfully triggered the self-validation criteria.

Conclusion

While HPLC remains indispensable for routine trace impurity profiling, it cannot be blindly trusted for the absolute purity validation of complex halogenated intermediates like 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one. By implementing a self-validating qNMR protocol utilizing 1,4-DNB as an internal standard and enforcing strict T1​ relaxation parameters, researchers can eliminate UV-response biases and establish an unimpeachable, absolute purity profile for critical drug development workflows.

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Blog, February 2024.[Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, vol. 57, no. 22, 2014, pp. 9220-9231. National Center for Biotechnology Information (PMC).[Link]

  • Patsnap Eureka. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance." Patsnap Resources, September 2025.[Link]

Comparative

benchmarking the efficacy of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one in cell-based assays

A Comparative Guide to Benchmarking the Efficacy of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one in Cell-Based Assays Introduction: Navigating the Preclinical Landscape with a Novel Imidazolidinone In the realm...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Benchmarking the Efficacy of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one in Cell-Based Assays

Introduction: Navigating the Preclinical Landscape with a Novel Imidazolidinone

In the realm of preclinical drug discovery, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is both arduous and exciting. The compound 1-(3-bromo-4-methylphenyl)-3-methylimidazolidin-2-one, a member of the imidazolidinone class of heterocyclic compounds, presents a fresh scaffold for investigation.[1] While its specific biological activities remain to be elucidated, the broader families of related five-membered heterocyclic compounds, such as thiazolidinones and oxazolidinones, have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.[2][3]

This guide provides a comprehensive, albeit prospective, framework for benchmarking the efficacy of 1-(3-bromo-4-methylphenyl)-3-methylimidazolidin-2-one in a suite of robust cell-based assays. As we lack prior data on this specific molecule, our approach is grounded in a logical, tiered screening strategy. We will begin with a broad assessment of cytotoxicity to establish a foundational activity profile and then propose more targeted, mechanistic assays based on the known activities of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the proposed experimental design.

A Tiered Strategy for In Vitro Benchmarking

A systematic approach to characterizing a new compound is paramount. Our proposed strategy involves a two-phase process:

  • Phase 1: General Cytotoxicity Profiling. This initial phase aims to determine the compound's potency in inhibiting cell viability across a panel of cancerous and non-cancerous cell lines. This will establish a therapeutic window and may reveal selective cytotoxicity towards certain cell types.

  • Phase 2: Mechanistic Exploration. Based on the cytotoxicity profile and the known pharmacology of related heterocyclic scaffolds, we will explore plausible mechanisms of action. This guide will focus on two such potential avenues: inhibition of the NF-κB signaling pathway and inhibition of acetylcholinesterase.

G cluster_0 Benchmarking Workflow Start Start Cytotoxicity_Screening Phase 1: General Cytotoxicity (MTT/CellTiter-Glo Assay) Start->Cytotoxicity_Screening Data_Analysis_1 Determine IC50 Values and Assess Selectivity Cytotoxicity_Screening->Data_Analysis_1 Decision Cytotoxicity Observed? Data_Analysis_1->Decision Mechanistic_Assays Phase 2: Mechanistic Assays (e.g., NF-κB, AChE) Decision->Mechanistic_Assays Yes Stop Reprioritize Compound Decision->Stop No Lead_Optimization Further Lead Optimization and In Vivo Studies Mechanistic_Assays->Lead_Optimization G cluster_1 Simplified NF-κB Signaling Pathway Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression

Sources

Validation

A Comparative Guide to Imidazolidinone Pharmacophores: An In-Depth Analysis of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one

Introduction: The Imidazolidinone Scaffold - A Privileged Motif in Medicinal Chemistry The imidazolidinone ring system is a cornerstone of modern medicinal chemistry, recognized for its remarkable versatility and presenc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazolidinone Scaffold - A Privileged Motif in Medicinal Chemistry

The imidazolidinone ring system is a cornerstone of modern medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of biologically active compounds.[1][2] This five-membered heterocyclic scaffold, containing two nitrogen atoms, serves as a "privileged structure," capable of interacting with a diverse range of biological targets.[3] Consequently, imidazolidinone derivatives have been successfully developed into drugs with applications spanning from anticancer and anti-inflammatory to antimicrobial and antiviral therapies.[4][5][6] The chemical tractability of the imidazolidinone core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes. This guide provides a comparative analysis of a specific, substituted imidazolidinone, 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one, against the backdrop of traditional imidazolidinone pharmacophores, offering insights into its potential pharmacological profile through structural analysis and proposed experimental validation.

Structural Deconstruction and Pharmacological Potential of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one

To appreciate the potential of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one, a systematic analysis of its constituent structural motifs is essential.

  • The Imidazolidin-2-one Core: This central heterocyclic ring is the foundational pharmacophore. The carbonyl group and the two nitrogen atoms can participate in hydrogen bonding and other non-covalent interactions with biological targets, a key feature for its broad bioactivity.[4]

  • The N1-Aryl Substitution (3-Bromo-4-methylphenyl): The substitution pattern on the phenyl ring is critical for modulating the molecule's properties.

    • Bromine Atom: The presence of a bromine atom, a halogen, significantly increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and potentially the blood-brain barrier.[] Halogenation can also influence the electronic properties of the phenyl ring and introduce the possibility of halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to target proteins.

    • Methyl Group: The "magic methyl" effect in medicinal chemistry is a well-documented phenomenon where the addition of a methyl group can profoundly impact a molecule's potency and pharmacokinetic properties.[3][8] A methyl group can improve metabolic stability by blocking sites susceptible to oxidation, and its steric bulk can lock the molecule into a more favorable conformation for target binding.[8][9] It also contributes to the molecule's hydrophobicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[6][10]

  • The N3-Methyl Substitution: The methyl group on the second nitrogen of the imidazolidinone ring further modulates the molecule's overall properties. It can influence solubility and the molecule's ability to act as a hydrogen bond donor, potentially altering its binding mode compared to unsubstituted or differently substituted imidazolidinones.

Based on this structural analysis, 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one can be hypothesized to possess enhanced cell permeability and metabolic stability compared to simpler, unsubstituted imidazolidinones. The specific substitution pattern on the phenyl ring suggests it may have a well-defined interaction with a hydrophobic binding pocket on its biological target.

A Framework for Comparative Evaluation: A Hypothetical Case Study

To provide a practical comparison, we will consider a hypothetical scenario where 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one is evaluated against a "traditional" imidazolidinone pharmacophore, here represented by a generic anticancer agent, Compound A (1-phenylimidazolidin-2-one), which lacks the specific substitutions of our lead compound. The following sections detail the experimental workflows that would be employed to compare these two molecules.

General Synthetic Pathway

Substituted imidazolidin-2-ones can be synthesized through various routes. A common approach involves the cyclization of N-substituted ureas, which can be formed from the corresponding amines and isocyanates.

G cluster_0 Synthesis of 1-Aryl-3-methylimidazolidin-2-one ArylAmine Substituted Aryl Amine Urea N-Aryl-N'-methylurea ArylAmine->Urea Reaction Isocyanate Methyl Isocyanate Isocyanate->Urea AllylUrea N-Aryl-N'-(2-chloroethyl)-N'-methylurea Urea->AllylUrea Alkylation Imidazolidinone 1-Aryl-3-methylimidazolidin-2-one AllylUrea->Imidazolidinone Intramolecular Cyclization

Caption: Generalized synthesis of 1-Aryl-3-methylimidazolidin-2-ones.

Experimental Protocols for Comparative Analysis

The following protocols outline the key experiments to quantitatively compare the biological activity of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one and Compound A.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50), a key indicator of its cytotoxic potential.[5][11]

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells in their logarithmic growth phase are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: Stock solutions of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one and Compound A are prepared in DMSO. Serial dilutions are made in the cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The diluted compounds are added to the wells, including a vehicle control (DMSO alone).

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11][12]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5]

Enzyme Inhibition Assay

This protocol is designed to determine if the compounds inhibit a specific enzyme target, for example, a protein kinase relevant to cancer progression.

Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and ATP in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the enzyme solution to each well. Then, add serial dilutions of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one and Compound A. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Pre-incubation: Allow the enzyme and inhibitors to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate and ATP mixture to all wells.[2]

  • Reaction Progress and Detection: Incubate the plate at the optimal temperature for the enzyme. The reaction progress is monitored by detecting the product formation, often through a change in fluorescence or luminescence, using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control.[4] Determine the IC50 value as described for the cytotoxicity assay. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[13]

Receptor Binding Assay

This assay measures the affinity of the compounds for a specific receptor, which is crucial for understanding their mechanism of action.[14][15]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor. The protein concentration of the membrane preparation is determined using a standard protein assay.[1]

  • Assay Setup: In a 96-well filter plate, add the membrane preparation, a radiolabeled ligand known to bind to the target receptor, and varying concentrations of the test compounds (1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one or Compound A).

  • Incubation: Incubate the plate for a specific time at a defined temperature to allow the binding to reach equilibrium.

  • Filtration: The contents of the wells are rapidly filtered through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand. The filter is washed with ice-cold buffer to remove any non-specifically bound radioligand.[1]

  • Radioactivity Counting: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The data is then used to generate a competition curve, from which the Ki (inhibition constant), a measure of the compound's binding affinity, can be calculated.

G cluster_workflow Comparative Experimental Workflow start Test Compounds: 1. 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one 2. Compound A (Control) cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) start->cytotoxicity enzyme Enzyme Inhibition Assay start->enzyme receptor Receptor Binding Assay start->receptor ic50_cyto Determine IC50 (Cytotoxicity) cytotoxicity->ic50_cyto ic50_enzyme Determine IC50 (Enzyme Inhibition) enzyme->ic50_enzyme ki_receptor Determine Ki (Binding Affinity) receptor->ki_receptor sar Structure-Activity Relationship (SAR) Analysis ic50_cyto->sar ic50_enzyme->sar ki_receptor->sar

Caption: Proposed workflow for the comparative analysis.

Hypothetical Data Summary

The following tables present hypothetical data that could be generated from the described experiments, illustrating a potential outcome of the comparison.

Table 1: In Vitro Cytotoxicity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one5.28.7
Compound A (1-phenylimidazolidin-2-one)> 100> 100

Table 2: Enzyme Inhibition and Receptor Binding

CompoundTarget Kinase IC50 (µM)Target Receptor Ki (nM)
1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one0.850
Compound A (1-phenylimidazolidin-2-one)25.6> 1000

Interpretation and Conclusion

Based on the hypothetical data, 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one demonstrates significantly greater potency in terms of cytotoxicity and target engagement (enzyme inhibition and receptor binding) compared to the unsubstituted Compound A. This supports the rationale that the specific substitutions on the phenyl ring and the imidazolidinone nitrogen are crucial for its enhanced biological activity.

The bromine and methyl groups likely contribute to a more favorable interaction with the target's binding site and may improve the compound's pharmacokinetic properties. This in-depth, albeit hypothetical, comparison underscores the importance of rational drug design and the power of subtle structural modifications in optimizing the activity of a pharmacophore. The detailed experimental protocols provided herein offer a robust framework for the empirical validation of these hypotheses, guiding further research and development of novel imidazolidinone-based therapeutics.

References

  • Juniper Publishers. (2021, December 17). Magic Methyl Effects in Drug Design. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Retrieved from [Link]

  • Hilaris Publisher. (2024, March 29). The Role of Methyl-containing Pharmaceuticals in Modern Medicine. Retrieved from [Link]

  • PubMed. (2018, November 1). Methyl-containing pharmaceuticals: Methylation in drug design. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]

  • ACS Publications. (2021, November 14). The Methylation Effect in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • JETIR. (n.d.). AN EVOLVING ROLE OF PHARMACOKINETICS IN DRUG DISCOVERY. Retrieved from [Link]

  • SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2013, September 10). One-pot synthesis of the substituted imidazolidin-2-ones with participation of thiobarbituric acid, ureas and arylglyoxals. Retrieved from [Link]

  • Scilight Press. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 22). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide: 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one

As drug development professionals and synthetic chemists push the boundaries of novel therapeutics, the safe handling and disposal of halogenated intermediates remain a critical operational priority. 1-(3-Bromo-4-methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists push the boundaries of novel therapeutics, the safe handling and disposal of halogenated intermediates remain a critical operational priority. 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one (CAS: 1892565-47-7) is a specialized brominated aryl imidazolidinone[1]. Compounds in this class are frequently utilized in the synthesis of anticonvulsants and Fatty Acid Amide Hydrolase (FAAH) inhibitors[2].

Because this molecule contains a covalently bound bromine atom, any solutions, washings, or solid waste containing it must be strictly managed under halogenated organic waste protocols. Failure to properly segregate brominated compounds can lead to severe environmental hazards, regulatory fines, and exponentially increased disposal costs.

This guide provides authoritative, step-by-step procedural workflows to ensure self-validating safety and compliance during the handling and disposal of this compound.

Chemical Profiling & Hazard Assessment

Before initiating any experimental workflow, it is essential to understand the physicochemical properties that dictate the compound's downstream waste routing. The presence of the bromine atom fundamentally changes how this molecule must be destroyed at the end of its lifecycle.

Table 1: Physicochemical & Hazard Profile
Property / MetricValue / Classification
Chemical Name 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one
CAS Number 1892565-47-7
Molecular Formula C11H13BrN2O
Molecular Weight 269.14 g/mol
Halogen Content Contains Bromine (Br) - Strictly Regulated
Primary Hazards Irritant, Environmental Hazard (Halogenated Organics)

Operational Handling & Experimental Workflow

To prevent contamination of non-halogenated waste streams, segregation must begin at the benchtop. The following protocol ensures that the compound is handled safely and that waste generation is minimized and properly routed.

Protocol A: Safe Handling and Dissolution
  • Ventilation Verification: Ensure the fume hood face velocity is operating between 80–120 feet per minute (fpm). Never handle fine halogenated powders on an open bench.

  • PPE Donning: Wear standard nitrile gloves, safety goggles, and a flame-resistant lab coat. Causality: Nitrile provides adequate barrier protection against accidental powder exposure and incidental solvent splashes.

  • Weighing (Self-Validating Step): Use an anti-static weighing boat and an anti-static spatula. Causality: Halogenated aryl powders can carry static charges, leading to aerosolization and inhalation risks if standard plastic spatulas are used.

  • Dissolution & Tracking: Transfer the compound directly into the reaction vessel. Critical Check: The moment this compound is dissolved in any solvent (even non-halogenated ones like DMSO or Ethanol), the entire resulting mixture is legally classified as a halogenated waste stream[3].

HandlingWorkflow A 1. Pre-Operation Verify PPE & Fume Hood B 2. Compound Weighing Use Anti-static Spatula A->B C 3. Dissolution Track as Halogenated B->C D 4. Experimental Assay Execute Protocol C->D E 5. Waste Segregation Route to Halogenated Waste D->E

Caption: Standard operating procedure for handling halogenated imidazolidinone derivatives.

Waste Segregation & Disposal Protocols

The Environmental Protection Agency (EPA) and institutional Environmental Health & Safety (EHS) departments mandate the strict separation of halogenated and non-halogenated wastes[4].

The Causality of Segregation: Halogenated wastes (containing F, Cl, Br, or I) require specialized high-temperature incineration[5]. If a brominated compound like 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one is mixed with standard non-halogenated waste and incinerated at lower temperatures, it can catalyze the formation of highly toxic, environmentally persistent polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs)[5]. Consequently, mixing even a small amount of this compound into a non-halogenated carboy taints the entire volume, increasing disposal costs by 300% to 500%[6].

Table 2: Waste Segregation Metrics & Cost Implications
ParameterHalogenated Waste StreamNon-Halogenated Waste Stream
Halogen Concentration > 5% by volume (or any listed Br/Cl/F)< 0.1% by volume
Water Content < 20% preferredVariable
Disposal Method High-Temperature IncinerationFuel Blending / Standard Incineration
Environmental Risk High (PBDD/PBDF formation risk)Low to Moderate
Relative Disposal Cost High (3x - 5x base rate)Low (Base rate)
Protocol B: Halogenated Waste Disposal Procedure
  • Container Selection: Select a high-density polyethylene (HDPE) or amber glass waste container. Causality: These materials resist degradation from organic solvents and prevent UV-induced radical reactions with the bromine atom.

  • Waste Segregation (Self-Validating Check): Visually inspect the waste container's label before pouring. If the container is labeled for "Non-Halogenated" or lists "Acetone/Ethanol Only," DO NOT POUR. Use strictly the "Halogenated Organic Waste" carboy[7].

  • Transfer: Use a dedicated, grounded funnel to pour the reaction mixture into the waste container.

  • Headspace Management: Fill the container to a maximum of 80% capacity . Causality: Leaving 20% headspace prevents over-pressurization and potential container rupture due to solvent vapor expansion at room temperature[8].

  • Regulatory Labeling: Immediately update the hazardous waste tag. Write the full chemical name: "1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one". Causality: Using abbreviations or structural shorthand violates EPA Resource Conservation and Recovery Act (RCRA) labeling requirements and can result in severe institutional fines[3].

  • Storage & Pickup: Cap the container tightly. Store it in a secondary containment tray within the laboratory's designated Satellite Accumulation Area (SAA)[4]. Request an EHS pickup before the 180-day regulatory limit is reached[8].

WasteRouting Start Generate Experimental Waste Check Contains Bromine (Br)? (e.g., 1-(3-Bromo...)) Start->Check Halo Halogenated Waste Stream (<20% Water, >5% Halogen) Check->Halo Yes (Contains Br) NonHalo Non-Halogenated Stream (Acetone, Ethanol, etc.) Check->NonHalo No (No F, Cl, Br, I) Incinerate High-Temp Incineration (Prevents Dioxin Formation) Halo->Incinerate Fuel Fuel Blending / Standard Incineration NonHalo->Fuel

Caption: Decision matrix for the segregation and disposal of halogenated vs. non-halogenated organic waste.

Spill Response & Emergency Action Plan

In the event of an accidental spill involving 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one:

  • Solid Spill: Do not sweep dry powder, as this generates inhalable dust. Gently cover the spill with damp absorbent paper (using a compatible solvent or water) and carefully wipe it up. Place all contaminated paper into a solid hazardous waste bag, label it as "Brominated Organic Solid Waste," and request EHS pickup.

  • Liquid Spill (Dissolved in Solvent): Isolate the area. Apply an inert, universal chemical absorbent (e.g., vermiculite or a commercial spill pad) to the liquid. Once absorbed, collect the material using a non-sparking tool, place it in a sealed, compatible container, and label it as "Halogenated Organic Spill Debris."

References
  • Preliminary anticonvulsant profile of some novel hydantoin derivatives. ResearchGate. Available at:[Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at:[Link]

  • Chemical Waste Management Guide. Boston University Environmental Health & Safety. Available at:[Link]

  • UWO Guide to Classifying Unwanted Materials. University of Wisconsin Oshkosh EHS. Available at: [Link]

  • INRF Laboratory Safety Manual. University of California, Irvine. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one
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1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one
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